7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with dichlorophenyl and methylphenyl substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with cyanamide under acidic conditions to yield the desired tetrazolo[1,5-a]pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl and methylphenyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile: Shares the dichlorophenyl group but has a different core structure.
2,4-Dichlorophenylurea: Contains the dichlorophenyl group but lacks the tetrazole and pyrimidine rings.
Uniqueness
7-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its fused tetrazole-pyrimidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2N5 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
7-(2,4-dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13Cl2N5/c1-10-2-4-11(5-3-10)15-9-16(24-17(20-15)21-22-23-24)13-7-6-12(18)8-14(13)19/h2-9,16H,1H3,(H,20,21,23) |
InChI Key |
AMDIJUOSSRDAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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